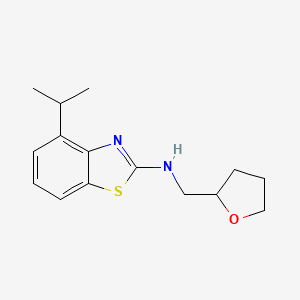

4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Chemical Identity and Nomenclature

4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic organic compound that belongs to the benzothiazole family of chemicals. The compound is officially registered under Chemical Abstracts Service number 1204297-10-8, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the precise positioning of functional groups within the benzothiazole framework, with the International Union of Pure and Applied Chemistry name accurately describing the molecular architecture.

The compound exhibits multiple synonymous designations within chemical databases and literature. Alternative nomenclature includes N-(oxolan-2-ylmethyl)-4-propan-2-yl-1,3-benzothiazol-2-amine and N-[(oxolan-2-yl)methyl]-4-(propan-2-yl)-1,3-benzothiazol-2-amine, which utilize different naming conventions for the tetrahydrofuran moiety. These variations in nomenclature reflect the evolving standards in chemical naming systems while maintaining consistency in structural identification.

The molecular formula C15H20N2OS indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom within the molecular structure. The compound possesses a molecular weight of 276.40 grams per mole, placing it within the medium molecular weight range for organic pharmaceutical intermediates. The SMILES notation CC(C1=C2N=C(NCC3OCCC3)SC2=CC=C1)C provides a standardized representation of the molecular connectivity and stereochemistry.

Historical Context in Benzothiazole Chemistry

The development of benzothiazole chemistry traces its origins to the late nineteenth century, when fundamental benzothiazole derivatives were first synthesized and characterized. The historical significance of benzothiazole compounds was established by A.W. Hofmann in 1879, who successfully reported the synthesis of 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This pioneering work laid the foundation for subsequent investigations into benzothiazole derivatives and their diverse applications.

The broader benzothiazole family gained industrial relevance in 1921 when 2-sulfanylbenzothiazoles were discovered as vulcanization accelerators for natural and synthetic rubber production. This discovery marked a significant milestone in benzothiazole chemistry, demonstrating the practical utility of these heterocyclic compounds beyond academic research. The industrial applications of benzothiazole derivatives contributed to sustained interest in developing new synthetic methodologies and exploring structure-activity relationships within this chemical class.

Parent benzothiazole was first isolated from natural sources in 1967, specifically from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black. This natural occurrence highlighted the presence of benzothiazole scaffolds in biological systems and encouraged research into naturally occurring benzothiazole derivatives. The identification of naturally occurring benzothiazoles, such as 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A or M4582), demonstrated the biological relevance of these compounds.

The historical development of synthetic methodologies for benzothiazole preparation has evolved significantly since the initial discoveries. Traditional synthetic approaches relied on condensation reactions between 2-aminothiophenol and various carbonyl compounds, while modern synthetic strategies employ diverse reagents and reaction conditions to achieve enhanced selectivity and efficiency. The evolution of benzothiazole synthetic chemistry has enabled the preparation of increasingly complex derivatives, including compounds like 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine.

Structural Classification in Heterocyclic Chemistry

4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine belongs to the classification of fused heterocyclic compounds, specifically representing a benzothiazole derivative with additional heterocyclic substituents. The core benzothiazole structure consists of a thiazole ring fused to a benzene ring, creating a bicyclic aromatic system with ten pi electrons distributed across the conjugated framework. The heterocyclic classification places this compound within the broader category of nitrogen-sulfur containing aromatic systems.

The structural architecture of this compound incorporates multiple heterocyclic elements beyond the central benzothiazole core. The tetrahydrofuran-2-ylmethyl substituent introduces an additional oxygen-containing five-membered ring system, classified as a saturated furan derivative or oxolane. This combination of benzothiazole and tetrahydrofuran moieties creates a complex heterocyclic system with distinct electronic and steric properties.

The isopropyl substituent at the 4-position of the benzothiazole ring represents an alkyl modification that influences the electronic distribution within the aromatic system. The positioning of this substituent adjacent to the thiazole nitrogen affects the electron density and reactivity patterns of the benzothiazole core. The specific substitution pattern creates a unique electronic environment that distinguishes this compound from other benzothiazole derivatives.

The amine functionality at the 2-position serves as a connecting bridge between the benzothiazole core and the tetrahydrofuran substituent. This structural arrangement places the compound within the classification of 2-aminobenzothiazole derivatives, a significant subclass known for diverse biological activities. The secondary amine linkage provides conformational flexibility while maintaining the core heterocyclic integrity.

Significance in Contemporary Chemical Research

Contemporary research interest in 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine reflects the broader scientific focus on benzothiazole derivatives as privileged scaffolds in medicinal chemistry and drug discovery. Benzothiazole analogues have demonstrated significant pharmacological activities across multiple therapeutic areas, including antitumor, anti-inflammatory, analgesic, antimicrobial, antileishmanial, antimosquito, anticonvulsant, and anti-HIV applications. This diverse range of biological activities has established benzothiazole derivatives as important targets for pharmaceutical research and development.

Recent investigations into benzothiazole chemistry have emphasized the development of novel synthetic methodologies that enable efficient preparation of complex derivatives. Modern synthetic approaches utilize environmentally friendly reaction conditions and achieve satisfactory yields and purity levels, as demonstrated in studies where benzothiazole scaffolds were synthesized with yields ranging from 66-79% and purity exceeding 99.36%. These synthetic advances have facilitated the preparation of increasingly sophisticated benzothiazole derivatives for biological evaluation.

The structural complexity of 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine positions it as a representative example of modern heterocyclic drug design principles. The incorporation of multiple pharmacophores within a single molecular framework reflects contemporary strategies for developing compounds with enhanced selectivity and potency. Research into similar benzothiazole derivatives has revealed significant antimicrobial activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Klebsiella species.

The compound's structural features align with current trends in heterocyclic chemistry that emphasize the combination of established pharmacophores with novel substituent patterns. The tetrahydrofuran moiety represents a common structural element in bioactive compounds, while the isopropyl substitution provides steric and electronic modifications that can influence biological activity. Contemporary research continues to explore the structure-activity relationships within benzothiazole derivatives to optimize their therapeutic potential.

Relationship to Broader Benzothiazole Family

4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exemplifies the structural diversity achievable within the benzothiazole family through strategic substitution patterns and functional group modifications. The benzothiazole core represents a privileged scaffold in medicinal chemistry, characterized by its bicyclic structure containing a benzene ring fused to a thiazole ring. This fundamental framework provides a stable aromatic system that can accommodate various substituents while maintaining its essential electronic properties.

The relationship between this specific compound and other benzothiazole derivatives can be understood through systematic structural comparisons. Benzothiazole itself exists as a colorless, slightly viscous liquid with a boiling point of 227°C and melting point of 2°C. The parent compound exhibits basic properties with a pKa of 1.2, demonstrating weaker basicity compared to thiazole (pKa 2.52). These fundamental properties provide a baseline for understanding how structural modifications influence the physicochemical characteristics of benzothiazole derivatives.

The benzothiazole family encompasses three structural isomers: 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole. The compound under investigation belongs to the 1,3-benzothiazole isomer class, which represents the most commonly studied and biologically relevant form. Within this isomer class, the positioning of substituents significantly influences the electronic distribution and biological activity profiles.

Recent research has highlighted the importance of 2-aminobenzothiazole derivatives within the broader benzothiazole family. Studies on newly synthesized compounds from 2-hydrazino benzothiazole have demonstrated significant antibacterial potential against various microorganisms. The structural relationship between these derivatives and 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine suggests shared mechanisms of biological activity while maintaining distinct pharmacological profiles.

The physical and chemical properties of 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine reflect its position within the benzothiazole family while demonstrating unique characteristics attributable to its specific substitution pattern. The compound exhibits a boiling point of 404.1±37.0°C at 760 mmHg and a flash point of 198.2±26.5°C. These thermal properties indicate enhanced stability compared to the parent benzothiazole, likely due to the increased molecular weight and intermolecular interactions arising from the substituent groups.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-propan-2-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-10(2)12-6-3-7-13-14(12)17-15(19-13)16-9-11-5-4-8-18-11/h3,6-7,10-11H,4-5,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMPRDKBKJEISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the benzothiazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.

The molecular formula of 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is with a molecular weight of 248.34 g/mol. Its structure includes a benzothiazole moiety linked to a tetrahydrofuran side chain, which may influence its biological activity.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth and possess antifungal activity. A study focusing on related benzothiazole derivatives demonstrated significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens listed by the WHO due to their resistance to multiple drugs .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (related derivative) | Acinetobacter baumannii | 4 µg/mL |

| Compound B (related derivative) | Pseudomonas aeruginosa | 8 µg/mL |

Neuroprotective Effects

Benzothiazole compounds have shown promising neuroprotective effects in various studies. In silico and in vitro evaluations indicated that certain benzothiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for preventing neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives were evaluated for their ability to inhibit Aβ aggregation and showed better binding affinities than standard drugs like curcumin .

Case Study: Neuroprotective Activity

A study investigated the effects of several benzothiazole derivatives on PC12 cells, a model for neuronal function. The results indicated that specific derivatives could prevent oxidative stress-induced cell death while also demonstrating AChE inhibition.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of 4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine was evaluated against various cancer cell lines. Initial findings suggest moderate cytotoxic activity, indicating that while it may not be as potent as established chemotherapeutics, it has potential as a lead compound for further optimization.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Doxorubicin (10.0) |

| HeLa (cervical cancer) | 20.5 | Cisplatin (5.0) |

The biological activities of this compound are hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways.

- Antioxidant Activity : Benzothiazoles often exhibit antioxidant properties that can protect cells from oxidative damage.

- Cell Cycle Modulation : Some derivatives induce apoptosis in cancer cells through modulation of cell cycle regulators.

Scientific Research Applications

Basic Information

- Molecular Formula : C15H20N2OS

- Molecular Weight : 276.4 g/mol

- Boiling Point : Predicted at 404.1 ± 37.0 °C

- Density : 1.193 ± 0.06 g/cm³

- pKa : 3.68 ± 0.10

Structural Characteristics

The compound features a benzothiazole core, which is known for its biological activity, particularly in pharmaceutical applications. The presence of the isopropyl and tetrahydrofuran groups may enhance its solubility and bioavailability.

Medicinal Chemistry

4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has garnered attention for its potential as a therapeutic agent. Benzothiazole derivatives are often investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Case Study: Anticancer Activity

Research has shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that the compound could be a candidate for further development in oncology .

Material Science

In addition to medicinal applications, this compound may be utilized in the development of advanced materials, particularly in organic electronics and photonic devices. The unique structural features of benzothiazole compounds allow for enhanced charge transport properties.

Case Study: Organic Photovoltaics

Benzothiazole derivatives have been incorporated into organic photovoltaic devices, improving efficiency due to their favorable electronic properties. Studies indicate that incorporating such compounds can lead to better light absorption and charge mobility within the device .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial properties |

| Material Science | Organic electronics, photonic devices |

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Physicochemical Properties of Selected Benzothiazol-2-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent (R) | Predicted Density (g/cm³) | Predicted Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | C₁₆H₂₁N₂OS | 289.42 | Tetrahydrofuran-2-ylmethyl | N/A | N/A |

| 4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | C₁₆H₁₇N₃S | 283.39 | Pyridin-3-ylmethyl | 1.233 ± 0.06 | 436.5 ± 47.0 |

| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | C₁₆H₁₂N₆OS | 344.37 | 2-Nitrophenyl-triazole | N/A | N/A |

| 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea | C₂₀H₁₄ClN₃S₂ | 396.92 | 2-Chlorophenyl-thiourea | N/A | N/A |

Key Observations:

- Molecular Weight : The THF-substituted derivative has a slightly higher molecular weight (289.42 vs. 283.39) due to the oxygen atom in the THF ring.

- Boiling Point : The pyridin-3-ylmethyl analog exhibits a high predicted boiling point (436.5°C), likely due to strong intermolecular interactions from the aromatic pyridine ring .

Antiproliferative Activity :

- The triazole derivative 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine exhibits notable antiproliferative properties, attributed to the nitro group and triazole ring enhancing DNA intercalation or kinase inhibition .

- Thiourea derivatives (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) are less studied for antiproliferative activity but may act via hydrogen bonding or thiol-mediated mechanisms .

Antioxidant Potential:

- Thiazole and thiadiazole-based secondary amines (e.g., N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles) demonstrate antioxidant activity due to radical scavenging by the thiazole sulfur and amine groups .

Structural-Activity Relationships (SAR):

- The THF group in the target compound may improve metabolic stability compared to pyridine analogs, which are prone to oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.